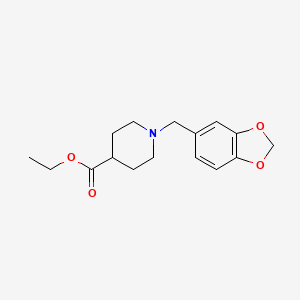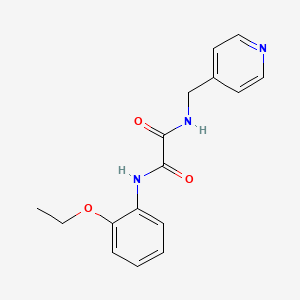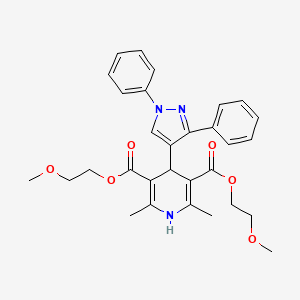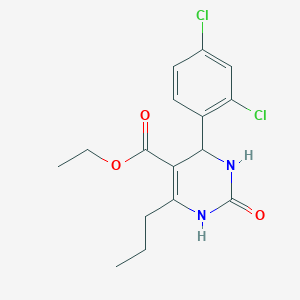![molecular formula C19H19Cl2NO4 B5133347 methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate](/img/structure/B5133347.png)
methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate, also known as DPBA-Methyl, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DPBA-Methyl is a derivative of butyric acid and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-tumor properties. methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to inhibit the production of pro-inflammatory cytokines in vitro.
Mecanismo De Acción
The mechanism of action of methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate is not fully understood. However, it has been proposed that methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune response. Inhibition of NF-κB activity by methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate may contribute to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in the degradation of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate has several advantages for lab experiments. It is stable and can be stored for long periods of time. It is also soluble in organic solvents, which makes it easy to handle in lab experiments. However, methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate has some limitations. It is relatively expensive compared to other compounds used in lab experiments. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential applications in the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate and to identify its molecular targets.
Métodos De Síntesis
Methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate can be synthesized using different methods. One common method involves the reaction of 2,4-dichlorophenol with n-butyl acrylate to produce 4-(2,4-dichlorophenoxy)butyl acrylate. This intermediate is then reacted with aniline to produce DPBA. Finally, DPBA is reacted with methyl chloroacetate to produce methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate.
Propiedades
IUPAC Name |
methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO4/c1-25-19(24)18(13-6-3-2-4-7-13)22-17(23)8-5-11-26-16-10-9-14(20)12-15(16)21/h2-4,6-7,9-10,12,18H,5,8,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUKZLFFWAVPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate](/img/structure/B5133267.png)
![3-benzyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B5133272.png)

![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-(3,5-dimethylbenzyl)-2-piperazinone](/img/structure/B5133282.png)

![N,8-dimethyl-3-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5133297.png)
![1-benzyl-4-[(2-fluorophenoxy)acetyl]piperazine](/img/structure/B5133314.png)
![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5133321.png)
![1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5133333.png)
![(3aS*,6aR*)-5-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5133339.png)

![(2-chloro-4-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5133367.png)

